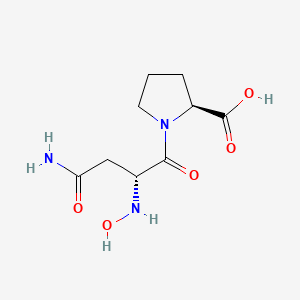![molecular formula C18H20N2OS B14393650 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-40-4](/img/structure/B14393650.png)
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a piperidine moiety into the phenothiazine structure enhances its biological activity and broadens its application spectrum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of primary amines with diols.
Attachment to Phenothiazine: The piperidine moiety is then attached to the phenothiazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as rhodium complexes can facilitate the hydrogenation and cyclization processes, making the synthesis more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Scientific Research Applications
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Medicine: It has shown promise in the development of antipsychotic and antiemetic drugs.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The piperidine moiety enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its enhanced biological activity and broader application spectrum compared to other phenothiazine derivatives. The incorporation of the piperidine moiety significantly improves its pharmacological profile, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
89907-40-4 |
|---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10-(piperidin-3-ylmethyl)phenothiazin-1-ol |
InChI |
InChI=1S/C18H20N2OS/c21-15-7-3-9-17-18(15)20(12-13-5-4-10-19-11-13)14-6-1-2-8-16(14)22-17/h1-3,6-9,13,19,21H,4-5,10-12H2 |
InChI Key |
CUHYRYQKHKZJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
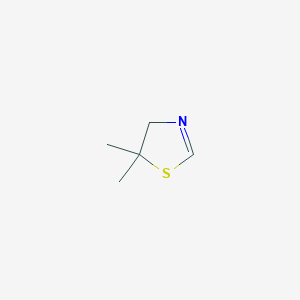

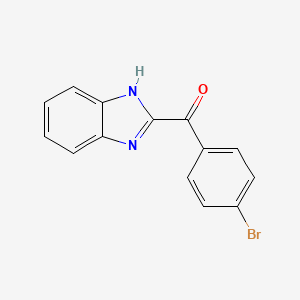

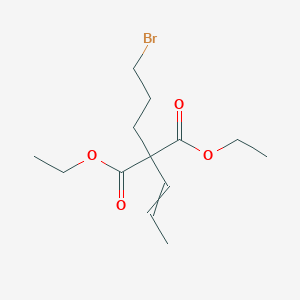
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
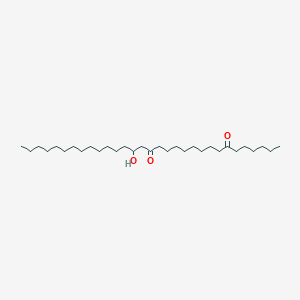
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
